molecular formula C44H66O4 B13979593 2-(3,7,11,15,19,23,27-heptamethyloctacosa-2,6,10,14,18,22,26-heptaenyl)-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione

2-(3,7,11,15,19,23,27-heptamethyloctacosa-2,6,10,14,18,22,26-heptaenyl)-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione

Cat. No.: B13979593
M. Wt: 659.0 g/mol
InChI Key: DBESHHFMIFSNRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is naturally found in some animal-derived and fermented foods, and it is also available as a dietary supplement. Menaquinone-7 plays a crucial role in maintaining normal blood coagulation, bone mineralization, soft tissue physiology, and neurological development .

Preparation Methods

Synthetic Routes and Reaction Conditions: Menaquinone-7 can be synthesized through various chemical routes. One common method involves the use of selenium(IV) oxide, salicylic acid, and tert-butylhydroperoxide in dichloromethane at 0°C for 14 hours. Another method includes the use of methanesulfonyl chloride and triethylamine in tetrahydrofuran at -45 to -40°C for 0.75 hours . These reactions are followed by additional steps involving n-butyllithium, sodium methylate, and Dess-Martin periodane .

Industrial Production Methods: Industrial production of menaquinone-7 often involves fermentation processes using bacteria such as Escherichia coli. The compound can be isolated from vitamin K2 by a patented supercritical CO2 extraction technology.

Chemical Reactions Analysis

Types of Reactions: Menaquinone-7 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: Common reagents used in these reactions include selenium(IV) oxide, tert-butylhydroperoxide, methanesulfonyl chloride, and n-butyllithium . The reactions are typically carried out under controlled temperatures ranging from -78°C to room temperature .

Major Products: The major products formed from these reactions include various derivatives of menaquinone-7, which can be used in different scientific and industrial applications.

Scientific Research Applications

Menaquinone-7 has a wide range of scientific research applications. In chemistry, it is used as a reference material for chemical identification and quantitative analysis. In biology, menaquinone-7 is studied for its role in bone metabolism and its potential to prevent and treat osteoporosis. In medicine, it is used as a dietary supplement to support bone health and cardiovascular health. In industry, menaquinone-7 is used in the production of health care products and dietary supplements.

Mechanism of Action

Menaquinone-7 functions as a cofactor for γ-glutamyl carboxylase, an enzyme involved in the activation of vitamin K-dependent proteins. These proteins play essential roles in blood coagulation, bone mineralization, and soft tissue physiology . The molecular targets of menaquinone-7 include osteocalcin and matrix Gla-protein, which are critical for bone health.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to menaquinone-7 include other forms of vitamin K2, such as menaquinone-4 (MK-4) and menaquinone-9 (MK-9). Ubiquinone-8 is another related compound with a similar structure .

Uniqueness: Menaquinone-7 is unique due to its longer side chain, which provides greater bioavailability compared to other forms of vitamin K2 . This higher bioavailability makes menaquinone-7 more effective in supporting bone and cardiovascular health.

Properties

IUPAC Name

2-(3,7,11,15,19,23,27-heptamethyloctacosa-2,6,10,14,18,22,26-heptaenyl)-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H66O4/c1-32(2)18-12-19-33(3)20-13-21-34(4)22-14-23-35(5)24-15-25-36(6)26-16-27-37(7)28-17-29-38(8)30-31-40-39(9)41(45)43(47-10)44(48-11)42(40)46/h18,20,22,24,26,28,30H,12-17,19,21,23,25,27,29,31H2,1-11H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBESHHFMIFSNRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H66O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

659.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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